2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide” is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities, including potential applications in medicinal chemistry. This compound features a benzazepine core with methoxy and oxo functional groups, as well as a pyrazole moiety attached via an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide” typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Benzazepine Core: Starting from a suitable aromatic precursor, the benzazepine core can be constructed through cyclization reactions.
Introduction of Methoxy Groups: Methoxylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then coupled to the benzazepine core via an acetamide linkage using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially affecting the methoxy or oxo groups.
Reduction: Reduction reactions might target the oxo group, converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with varied functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.
Receptor Binding: Potential to bind to certain biological receptors, influencing physiological processes.
Medicine
Pharmacological Activity: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzazepine Derivatives: Compounds with similar benzazepine cores but different substituents.
Pyrazole Derivatives: Compounds featuring the pyrazole moiety with varied functional groups.
Uniqueness
Structural Complexity: The combination of benzazepine and pyrazole moieties with specific functional groups makes this compound unique.
Its diverse functional groups and structural features may offer unique pharmacological and industrial applications compared to other similar compounds.
Properties
Molecular Formula |
C18H20N4O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C18H20N4O4/c1-21-10-14(9-19-21)20-17(23)11-22-5-4-12-6-15(25-2)16(26-3)7-13(12)8-18(22)24/h4-7,9-10H,8,11H2,1-3H3,(H,20,23) |
InChI Key |
RDFARECWKFMHFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.